
4-(5-Chloropyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
Synthesis and Biological Activity : A study by Lei et al. (2017) demonstrated a synthetic method for derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. This compound was synthesized through condensation, chlorination, and nucleophilic substitution, showing potential for medicinal applications (Lei, Wang, Xiong, & Lan, 2017).
Role in Inhibiting PI3K-AKT-mTOR Pathway : A 2019 study highlighted the importance of 4-(Pyrimidin-4-yl)morpholines as key pharmacophores in inhibiting the PI3K-AKT-mTOR pathway, a significant target in cancer treatment. The morpholine oxygen in these compounds plays a crucial role in forming hydrogen bonding interactions, indicating their potential as cancer therapeutics (Hobbs et al., 2019).
Antimicrobial Properties
- Antimicrobial Screening : Desai et al. (2013) synthesized a series of compounds containing quinoline, pyrimidine, and morpholine analogs, exhibiting significant antimicrobial potency against various microbial strains. This indicates the potential of 4-(5-Chloropyrimidin-2-yl)morpholine derivatives in developing new antimicrobial agents (Desai et al., 2013).
Application in Imaging and Diagnostic Tools
- Imaging in Parkinson's Disease : Wang et al. (2017) described the synthesis of a compound related to this compound for imaging LRRK2 enzyme in Parkinson's disease. The study illustrates the compound's potential in developing positron emission tomography (PET) agents for neurological diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Hydrogen-Bonded Structures
- Structural Analysis : A study by Orozco et al. (2008) on hydrogen-bonded structures of similar compounds emphasized the importance of the pyrimidine component's electronic polarization and its planarity, which could be relevant in designing more effective compounds (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Eigenschaften
IUPAC Name |
4-(5-chloropyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXUNNLJMVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

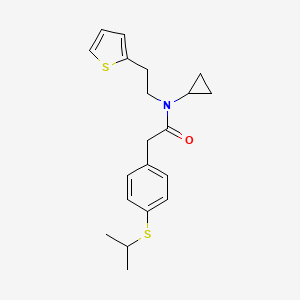
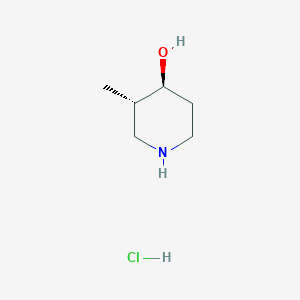

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
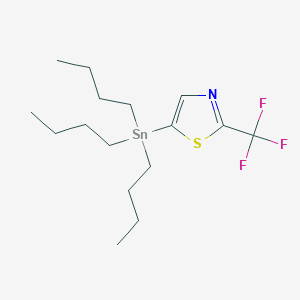
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
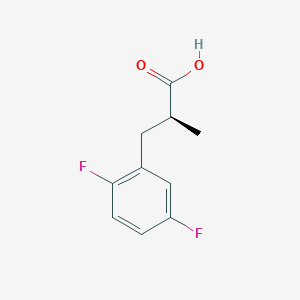
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)
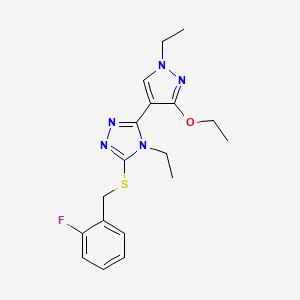

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
